molecular formula C21H23N3O3 B12175617 N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B12175617
M. Wt: 365.4 g/mol
InChI Key: FGUSOBSEWFBHHQ-UHFFFAOYSA-N
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Description

N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a methoxyquinoline moiety, a pyrrole ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the methoxyquinoline derivative, followed by the formation of the pyrrole and tetrahydropyran rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and research articles .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyquinoline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Substitution reactions can occur at the pyrrole or tetrahydropyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyquinoline moiety may yield quinoline derivatives, while reduction can produce different acetamide derivatives .

Scientific Research Applications

N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, pyrrole-containing molecules, and tetrahydropyran-based compounds. Examples include:

  • 7-methoxyquinoline
  • Pyrrole-2-carboxamide
  • Tetrahydropyran-4-yl acetamide

Uniqueness

N-(7-methoxyquinolin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C21H23N3O3/c1-26-18-5-4-16-12-17(15-22-19(16)13-18)23-20(25)14-21(6-10-27-11-7-21)24-8-2-3-9-24/h2-5,8-9,12-13,15H,6-7,10-11,14H2,1H3,(H,23,25)

InChI Key

FGUSOBSEWFBHHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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